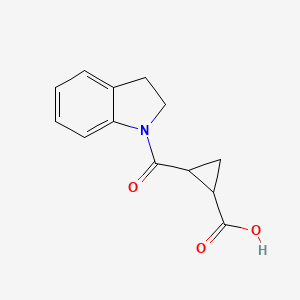
N,3-Dimethyloxolan-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-Dimethyloxolan-3-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 . It is available in powder form . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for N,3-Dimethyloxolan-3-amine;hydrochloride is 1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H . This indicates that the compound has a tetrahydrofuran ring with two methyl groups and an amine group attached to it, and it forms a salt with hydrochloric acid.Physical And Chemical Properties Analysis
N,3-Dimethyloxolan-3-amine;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 151.64 .Wissenschaftliche Forschungsanwendungen
Copper Catalyzed Amination of Halothiophenes
N,3-Dimethyloxolan-3-amine;hydrochloride is relevant in the context of copper-catalyzed amination of halothiophenes. This process, utilizing a solvent and ligand system, facilitates the amination of various halothiophenes, yielding aminothiophenes which are important in electronic and optoelectronic materials (Lu & Twieg, 2005).
Oxidation of NDMA Precursors
In the study of oxidation of N-nitrosodimethylamine (NDMA) precursors, compounds like N,3-Dimethyloxolan-3-amine play a role. This research focuses on the kinetics and effectiveness of oxidants like ozone and chlorine dioxide in transforming these precursors, which is significant in understanding and controlling NDMA formation in water treatment processes (Lee, Schmidt, Yoon, & von Gunten, 2007).
Catalytic Amination of Biomass-Based Alcohols
N,3-Dimethyloxolan-3-amine;hydrochloride is also relevant in the catalytic amination of biomass-based alcohols. This process is pivotal in the chemical industry, with applications in the manufacture of agrochemicals, pharmaceuticals, detergents, and other products. The research highlights various methods including direct alcohol amination, offering insights into sustainable and efficient production methods (Pera‐Titus & Shi, 2014).
Light-Promoted Dimethylation with Methanol
Research on light-promoted N,N-dimethylation of amine and nitro compounds with methanol highlights the potential applications of N,3-Dimethyloxolan-3-amine;hydrochloride. This method, using TiO2 supported nano-Pd catalysts, is significant for synthesizing a range of N,N-dimethyl amines, important in various chemical processes (Zhang, Zhang, Deng, & Shi, 2015).
Organolathanide-Catalyzed Hydroamination
The compound is also relevant in the study of organolathanide-catalyzed regioselective hydroamination. This process is important for synthesizing a variety of amines and imines, which have applications across multiple industrial sectors (Ryu, Li, & Marks, 2003).
Methylation of Amines with Carbon Dioxide
The methylation of amines, including compounds like N,3-Dimethyloxolan-3-amine, using carbon dioxide and hydrogen, is another key area. This research offers sustainable approaches to synthesizing methylated amines, crucial in various chemical industries (Cui, Dai, Zhang, Deng, & Shi, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,3-dimethyloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQDDJIGUCGAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-Dimethyloxolan-3-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2941802.png)
![4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid](/img/structure/B2941803.png)

![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)
![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2941809.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)


![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2941821.png)
